

Application Notes & Experimental Protocols for 2-Bromo-6-fluorobenzamide

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Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzamide

Cat. No.: B177151

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Introduction: The Strategic Utility of 2-Bromo-6-fluorobenzamide

2-Bromo-6-fluorobenzamide is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Its strategic importance stems from the unique arrangement of its functional groups: a benzamide, a fluorine atom, and a bromine atom. The ortho relationship between the bromine and fluorine atoms, coupled with the amide group, imparts distinct reactivity profiles that are leveraged in the construction of complex molecular architectures.

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The adjacent fluorine atom and amide group exert significant electronic and steric influence, modulating the reactivity of the C-Br bond and influencing the conformation of the final products. This combination is particularly valuable in the synthesis of pharmacologically active compounds, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that target DNA repair pathways.^{[1][2][3]}

This guide provides an in-depth analysis of **2-Bromo-6-fluorobenzamide**, detailing its physicochemical properties, safety protocols, and field-proven experimental methodologies for its application in key synthetic transformations.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Data for **2-Bromo-6-fluorobenzamide**

Property	Value	Source(s)
CAS Number	107485-63-2	[4][5][6]
Molecular Formula	C ₇ H ₅ BrFNO	[6]
Molecular Weight	218.03 g/mol	[6]
Appearance	Brown or off-white solid/powder	[4]
Melting Point	154-156 °C	[4]
Storage Temperature	Room Temperature, sealed in dry conditions	[4]

Safety & Handling

2-Bromo-6-fluorobenzamide is classified as an irritant and requires careful handling to avoid exposure.[7]

- Hazard Identification:
 - Causes skin irritation (H315).[7]
 - Causes serious eye irritation (H319).[7]
 - May cause respiratory irritation (H335).[7]
- Personal Protective Equipment (PPE):
 - Wear protective gloves, protective clothing, and safety glasses with side shields or goggles.[7][8]
 - If dust generation is unavoidable, use a NIOSH/MSHA-approved respirator.[7]

- Handling & Storage:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
 - Avoid breathing dust.[7]
 - Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
 - Store in a tightly sealed container in a dry, well-ventilated place.[8]
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9][10]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]
 - Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[9]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[8]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The synthetic utility of **2-Bromo-6-fluorobenzamide** is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The C-Br bond is more reactive towards the crucial oxidative addition step in the catalytic cycle compared to a C-Cl bond, often allowing for milder reaction conditions.[11] We will detail protocols for two of the most powerful and widely used transformations: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[12][13] This reaction is

instrumental in constructing biaryl and heteroaryl scaffolds, which are common motifs in pharmaceutical agents.

Principle & Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[\[13\]](#)

- Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of **2-Bromo-6-fluorobenzamide** to form a Pd(II) intermediate.
- Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of ligand, base, and solvent is critical for an efficient reaction, especially with a sterically hindered and electronically complex substrate like **2-Bromo-6-fluorobenzamide**.[\[14\]](#) [\[15\]](#)

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established procedures for the coupling of ortho-substituted aryl bromides.[\[16\]](#)

Materials:

- **2-Bromo-6-fluorobenzamide** (1.0 equiv)
- Aryl- or Heteroaryl-boronic Acid or Ester (1.2 - 1.5 equiv)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}_2(\text{dba})_3$, or $\text{Pd}(\text{OAc})_2$) (1-5 mol%)
- Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3) (2.0 - 3.0 equiv)

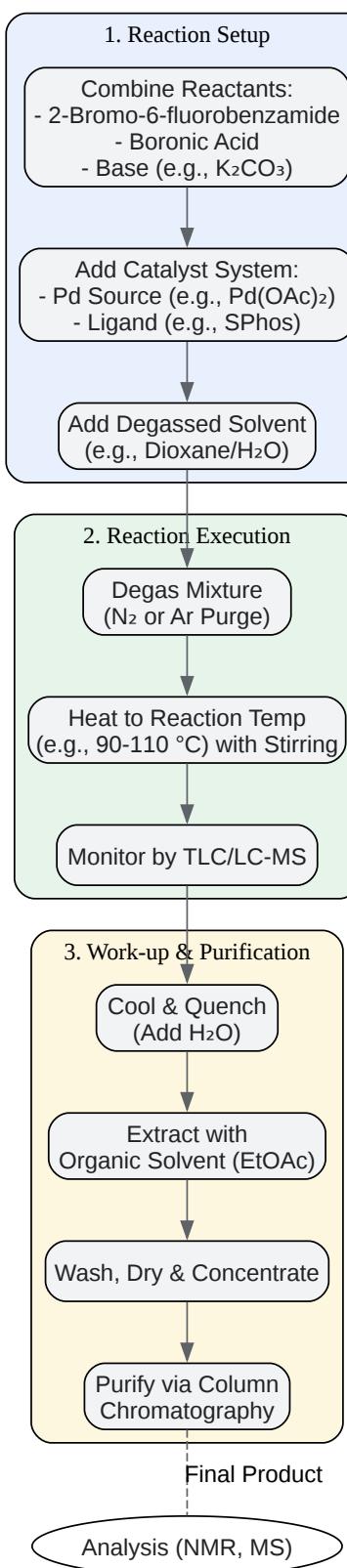
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF), often with water (e.g., 4:1 ratio)

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add **2-Bromo-6-fluorobenzamide** (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
- Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$) and the phosphine ligand (e.g., SPhos). If using a pre-formed catalyst like $\text{Pd}(\text{PPh}_3)_4$, add it directly.
- Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
- Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
[\[13\]](#)
- Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
 - Wash the organic layer sequentially with water and saturated brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.

- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Workflow Diagram: Suzuki-Miyaura Coupling

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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging to achieve under mild conditions.[17][18] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, making it indispensable in pharmaceutical synthesis for introducing nitrogen-containing functionalities.[19][20]

Principle & Mechanistic Insight

The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[17][21]

- Oxidative Addition: Pd(0) inserts into the C-Br bond of **2-Bromo-6-fluorobenzamide**.
- Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.
- Reductive Elimination: The aryl group and the amido ligand are eliminated, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of a sterically hindered, electron-rich phosphine ligand is paramount to facilitate the reductive elimination step, which is often rate-limiting.[19] The base must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure for the amination of an aryl bromide.[19][22]

Materials:

- **2-Bromo-6-fluorobenzamide** (1.0 equiv)
- Primary or Secondary Amine (1.1 - 1.5 equiv)

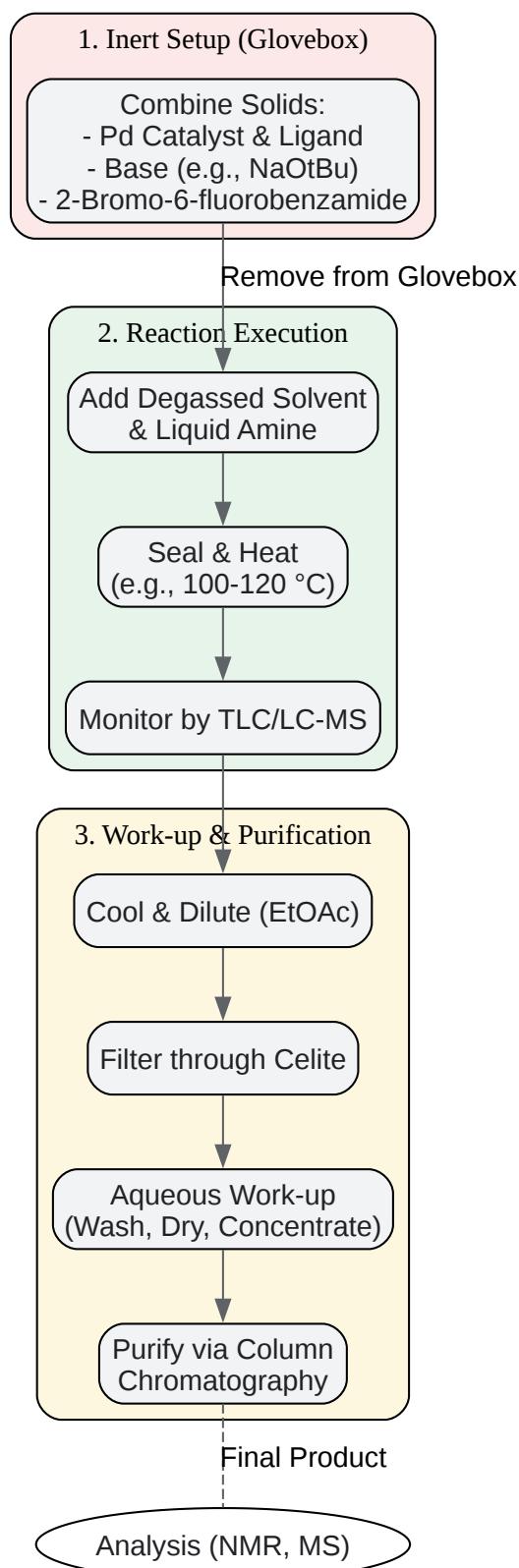
- Palladium Catalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$) (1-5 mol%)
- Ligand (e.g., BINAP, XPhos, RuPhos) (2-10 mol%)
- Base (e.g., NaOt-Bu , K_3PO_4 , LiHMDS) (1.4 - 2.0 equiv)
- Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

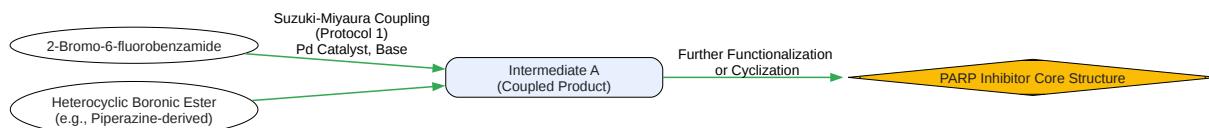
Procedure:

- Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube or reaction vial with the palladium catalyst, the ligand, and the base (e.g., NaOt-Bu).
- Reagent Addition: Add **2-Bromo-6-fluorobenzamide** to the tube. If the amine is a solid, add it at this stage.
- Solvent/Amine Addition: Remove the tube from the glovebox. Add the anhydrous, degassed solvent via syringe, followed by the amine if it is a liquid.
- Degassing: Seal the vessel and briefly purge with an inert gas (Argon or Nitrogen). While the initial setup is under inert atmosphere, a final purge ensures all oxygen is excluded.
- Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the required temperature (typically 80-120 °C).
- Monitoring: Monitor the reaction's progress via TLC or LC-MS.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
 - Transfer the filtrate to a separatory funnel and wash with water and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Buchwald-Hartwig Amination





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Caption: Convergent synthesis of a PARP inhibitor core via Suzuki coupling.

This synthetic approach highlights the efficiency of using **2-Bromo-6-fluorobenzamide**. By performing a key C-C bond-forming reaction on this advanced intermediate, chemists can rapidly assemble complex molecular frameworks, accelerating the drug discovery process. The benzamide moiety remains intact throughout the sequence, ready to perform its critical binding function in the final active pharmaceutical ingredient.

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